

## Pre-clinical Data on Regrelor in Animal Models Remains Largely Undisclosed

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Compound of Interest		
Compound Name:	Regrelor disodium	
Cat. No.:	B1679259	Get Quote

Attempts to compile a comprehensive technical guide on the pre-clinical studies of Regrelor (also known as INS50589) in animal models have been unsuccessful due to a lack of publicly available data. Despite its initial development as a promising antiplatelet agent, detailed findings from its pre-clinical pharmacology and toxicology assessments in animal subjects have not been released into the public domain.

Regrelor, an experimental drug, was under investigation by Merck Sharp and Dohme. It functions as a reversible, competitive antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. This mechanism of action is similar to that of established antiplatelet drugs like clopidogrel and ticagrelor. The drug was formulated for intravenous administration and was being explored for its potential use in preventing blood clotting, particularly in the context of coronary artery bypass surgery.

In early-stage research, Regrelor demonstrated potent in vitro activity, with a reported IC50 of 16 nM for the antagonism of ADP-induced platelet aggregation. However, the development of Regrelor was halted during human clinical trials due to undisclosed safety concerns. This cessation of development likely accounts for the absence of published, in-depth pre-clinical data from animal studies. Typically, comprehensive data from such studies, including detailed experimental protocols, quantitative results from efficacy and safety assessments, and pharmacokinetic profiles, are made public as a drug progresses through the development pipeline and is submitted for regulatory approval.



While the shared mechanism of action with ticagrelor provides a general understanding of the potential signaling pathways Regrelor might influence, specific pre-clinical evidence from animal models to confirm these pathways and to provide quantitative data on its effects is not available. The P2Y12 receptor, a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis. Its inhibition is a well-established therapeutic strategy for the prevention of cardiovascular events.

Below is a generalized representation of the P2Y12 signaling pathway that Regrelor was designed to inhibit.



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P2Y12 Receptor Signaling Pathway Inhibition.

In conclusion, while the intended mechanism of action for Regrelor is understood, a detailed technical guide on its pre-clinical animal studies cannot be constructed. The termination of its clinical development has resulted in the pertinent data remaining outside of the public scientific literature. Therefore, researchers, scientists, and drug development professionals are unable to access the specific findings that would be necessary for a comprehensive evaluation of its pre-clinical profile.

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